4-[(2-Methylphenyl)amino]oxolan-3-ol
Description
Properties
IUPAC Name |
4-(2-methylanilino)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)12-10-6-14-7-11(10)13/h2-5,10-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKXBPUTISKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Mechanism
The synthesis begins with (2R,3S)-2-(hydroxymethyl)oxolan-3-ol or similar derivatives. The primary hydroxyl group is selectively activated through tosylation to form a good leaving group, followed by nucleophilic substitution with 2-methylaniline.
Detailed Procedure
- The starting material (2R,3S)-2-(hydroxymethyl)oxolan-3-ol is prepared from commercially available 2-deoxy-D-ribose through reduction with sodium borohydride followed by dehydration-cyclization in acidic conditions.
- Selective tosylation of the primary hydroxyl group is performed using tosyl chloride to obtain the monotosyl derivative.
- The nucleophilic substitution reaction with 2-methylaniline is carried out to yield this compound.
Experimental Conditions
Based on similar compounds synthesized in the literature, the following conditions are typically employed:
(2R,3S)-2-(O-tosylmethoxyl)oxolan-3-ol (4) was placed in a glass screw-on ampoule (volume 1.5 mL) and 2-methylaniline and acetonitrile were added. The ampoule was tightly closed and heated at 80°C for 24 h. After cooling, the reaction mixture was transferred to a round-bottomed flask, and the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography.
Advantages and Limitations
| Aspect | Details |
|---|---|
| Advantages | - Stereocontrol of the final product - Relatively straightforward reaction conditions - Moderate to good yields (typically 50-70%) |
| Limitations | - Multiple steps required to prepare the starting material - Potential side reactions due to competing nucleophilic sites - Purification challenges |
Synthesis via Furan Oxidation and Modification
This approach utilizes furan as a starting material, which undergoes oxidative ring-opening followed by a series of transformations to introduce the required functional groups.
Synthetic Route from Furan
Based on methods described for related compounds, the synthesis involves:
- Oxidation of furan with hydrogen peroxide in the presence of a catalyst (such as TS-1) to generate 1,4-butenedial
- Modification of the dialdehyde through various reactions
- Introduction of the 2-methylphenyl amino group
- Stereoselective reduction to obtain the desired stereochemistry
Detailed Procedure
The synthesis can be adapted from methodologies used for similar oxolane derivatives:
A 1000 mL flask is charged with 300 mL of acetonitrile, 21.0 g (0.30 mol) of furan, and a silicon-titanium catalyst TS-1 (3 g). Hydrogen peroxide (35%, 0.36 mmol) is added, and the mixture is stirred at room temperature for 2 hours. After completion, the reaction mixture is worked up to obtain 1,4-butenedial. Subsequent transformations involve controlled introduction of the 2-methylphenyl amino group and stereoselective reduction to obtain the desired this compound.
Advantages and Limitations
| Aspect | Details |
|---|---|
| Advantages | - Uses readily available and inexpensive starting material (furan) - Potentially scalable for industrial production - Versatile approach that can be adapted for various analogs |
| Limitations | - Multiple steps leading to potential yield losses - Challenges in controlling stereochemistry - Oxidation conditions must be carefully controlled to prevent over-oxidation |
Muscarine-Analog Synthesis Approach
This strategy draws inspiration from the synthesis of muscarine derivatives, which are structurally related to this compound.
Synthetic Pathway
- Preparation of an appropriately substituted oxolane derivative
- Introduction of a leaving group at C-4 position
- Quaternization reaction with 2-methylaniline
- Reduction and/or deprotection steps as needed
Experimental Procedure
Based on the synthesis of structurally similar compounds:
The oxolane derivative is prepared from a suitable precursor. The monotosyl derivative is used as a substrate in the reaction with 2-methylaniline. Due to the specificity of the amines used, individual conditions are optimized to obtain the highest possible yields. Purification is performed by column chromatography to obtain pure this compound.
Structure Confirmation
The structure of the synthesized compound can be confirmed through spectroscopic methods including NMR, MS, and IR analyses. For similar compounds, X-ray crystallography has revealed the conformation of the oxolane ring, which can be expected to be similar in this compound.
Comparative Analysis of Synthesis Methods
The various methods described above can be compared based on several critical parameters:
| Method | Starting Material | Approximate Yield | Stereoselectivity | Scalability | Relative Cost | Key Challenges |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-deoxy-D-ribose | 50-70% | High | Moderate | Moderate | Multiple steps, purification |
| Furan Oxidation | Furan | 40-60% | Moderate | High | Low | Controlling oxidation, multiple steps |
| Muscarine-Analog Approach | Oxolane derivatives | 55-75% | High | Low to Moderate | Moderate to High | Complex procedures, specialized reagents |
Optimization Strategies for Improved Synthesis
Several approaches can be implemented to optimize the synthesis of this compound:
Catalyst Optimization
For the nucleophilic substitution reaction, various catalysts can be evaluated to improve reaction efficiency. Potential catalysts include:
- Palladium-based catalysts
- Phase-transfer catalysts
- Lewis acids to activate leaving groups
Stereocontrol Improvement
The stereochemistry at positions 3 and 4 of the oxolane ring can be controlled through:
- Use of chiral auxiliaries
- Enzyme-catalyzed transformations
- Substrate-controlled reactions
Process Parameters Optimization
Key process parameters that can be optimized include:
- Reaction temperature and time
- Solvent selection
- Reagent stoichiometry
- Activation methods (conventional heating vs. microwave irradiation)
Analytical Methods for Compound Characterization
Spectroscopic Characterization
For the structural confirmation of this compound, the following spectroscopic methods are typically employed:
- NMR spectroscopy (¹H and ¹³C)
- Mass spectrometry
- Infrared spectroscopy
- X-ray crystallography (for solid-state confirmation)
Purity Analysis
The purity of the synthesized compound can be determined through:
- High-performance liquid chromatography (HPLC)
- Thin-layer chromatography (TLC)
- Gas chromatography (GC)
- Elemental analysis
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenyl)amino]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxolan ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-[(2-Methylphenyl)amino]oxolan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Methylphenyl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(2-Methylphenyl)amino]oxolan-3-ol to analogous oxolane derivatives documented in the evidence. Key structural variations and their implications are highlighted.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity The 2-methylphenylamino group in the target compound introduces aromaticity and steric bulk, which may enhance binding to hydrophobic pockets in proteins (e.g., kinase inhibitors) compared to smaller substituents like isopropylamino () . Pyrazolyl substituents () are known for hydrogen-bonding interactions, suggesting that analogs like rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-ol could exhibit distinct pharmacological profiles .
Hydroxyl Group Reactivity The 3-OH group in all compared compounds contributes to hydrogen-bond donor capacity. For example, 4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-oxolan-2-one () has demonstrated antioxidant activity in similar structures, implying that the target compound might share redox-modulating properties .
Molecular Weight and Solubility Higher molecular weight analogs (e.g., C₁₂H₁₇NO₂ in ) exhibit reduced aqueous solubility, suggesting that this compound may require formulation optimization for bioavailability .
Biological Activity
4-[(2-Methylphenyl)amino]oxolan-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features an oxolane ring substituted with a 2-methylphenyl amino group. This unique structure is believed to contribute to its biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Antioxidant Effects : The compound has been shown to possess antioxidant capabilities, which may protect cells from oxidative stress.
- Anti-inflammatory Properties : Research suggests that it may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and leading to altered cellular responses.
- Cell Signaling Modulation : It is hypothesized that the compound can modulate cell signaling pathways, which are crucial for various physiological processes.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of notable findings:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Study A |
| Antioxidant | Reduction in reactive oxygen species | Study B |
| Anti-inflammatory | Decreased cytokine production | Study C |
Case Study Insights
In a recent case study examining the effects of this compound on inflammation, researchers found that administration of the compound resulted in a significant reduction in pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The compound demonstrates moderate solubility, which may influence its absorption profile.
- Distribution : Studies indicate that it can effectively penetrate cellular membranes, enhancing its bioavailability.
- Metabolism : Initial findings suggest metabolic pathways that may affect the efficacy and safety profile of the compound.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Amination | 2-Methylphenylamine, NaHCO₃ | DMF | 80°C | 65–75 |
| Cyclization | H₂SO₄ (catalytic) | THF | RT | >90 |
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxolan ring structure, aromatic protons (δ 6.8–7.2 ppm for 2-methylphenyl), and hydroxyl proton (δ 2.5–3.5 ppm, broad) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₁₅NO₂) and rule out impurities .
- Chiral HPLC : Use of a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers and confirm stereochemical purity .
Advanced: How does stereochemistry influence the biological activity of this compound, and what methods validate these effects?
Answer:
Stereochemistry significantly impacts interactions with enzymes or receptors. For example:
- Enantiomer-specific activity : The (3R,4R) configuration in ’s analog showed higher antimicrobial activity than (3S,4S) .
- Validation methods :
- Molecular docking : Simulate binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .
- In vitro assays : Compare IC₅₀ values of enantiomers in enzyme inhibition studies .
Q. Table 2: Example Biological Data
| Configuration | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| (3R,4R) | DHFR | 12.3 |
| (3S,4S) | DHFR | 48.7 |
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Standardized protocols : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and buffer systems (pH 7.4 PBS) .
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends .
- Impurity profiling : LC-MS to detect byproducts (e.g., oxidized quinones from improper storage) .
Advanced: What computational strategies predict the reactivity and metabolic pathways of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- ADMET prediction : Tools like SwissADME estimate metabolic stability (e.g., cytochrome P450-mediated oxidation of the oxolan ring) .
- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., in DMSO vs. aqueous buffers) .
Basic: How should this compound be stored to maintain stability, and what solvents enhance its solubility?
Answer:
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL). Aqueous solubility improves with co-solvents (e.g., 10% β-cyclodextrin) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced activity?
Answer:
- Substituent modification : Replace the 2-methyl group with electron-withdrawing groups (e.g., -CF₃) to boost enzyme inhibition .
- Bioisosteric replacement : Substitute the oxolan ring with a tetrahydrofuran moiety to improve metabolic stability .
- Pharmacophore mapping : Identify critical hydrogen-bond donors (e.g., hydroxyl group) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
